(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
Overview
Description
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2 and a molecular weight of 212.6 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various industries . The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridines.
Scientific Research Applications
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
- (6-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
- (6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride
Uniqueness
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional specificity can result in distinct properties and applications compared to its isomers and analogs .
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-2-1-5(3-11)4-12-6;/h1-2,4H,3,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBGXWQUSGRMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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